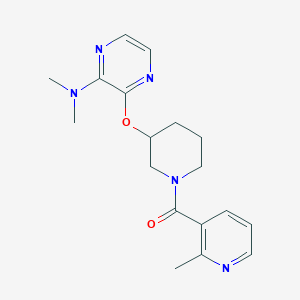

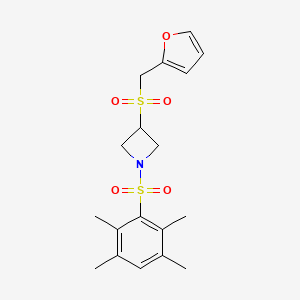

3-((Furan-2-ylmethyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Furan-2-ylmethyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine is a compound that has generated interest among researchers due to its potential for use in scientific research. This compound has been found to have various biochemical and physiological effects that make it suitable for use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthesis Approaches

The compound exhibits versatility in synthetic chemistry, serving as a scaffold for developing novel chemical entities. For instance, a study detailed the application of azetidine and its derivatives in the synthesis of alpha-subtype selective 5-HT-1D receptor agonists, highlighting its potential in creating therapeutics with fewer side effects (Habernickel, 2001).

Catalysis and Reaction Mechanisms

The molecule's unique structural framework facilitates its role in catalytic processes and reaction mechanisms. For example, research on gold(I)-catalyzed reactions involving N-sulfonyl-2-(1-ethoxypropargyl)azetidines demonstrated its utility in synthesizing 2,5-disubstituted pyrroles, showcasing the compound's contribution to advancing organic synthesis methodologies (Pertschi et al., 2017).

Applications in Medicinal Chemistry

Antiprotozoal Activity

The compound and its derivatives have been investigated for their antiprotozoal properties. A notable study synthesized aza-analogues of furamidine, revealing significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, which cause sleeping sickness and malaria, respectively (Ismail et al., 2003).

Anticancer and Antioxidant Properties

Further research explored the synthesis of novel furan derivatives, highlighting their potential in cancer treatment and antioxidant activities. The creation of monocationic bithiophenes and analogues, for example, demonstrated potent antiproliferative effects on various cancer cell lines, indicating the chemical compound's contribution to developing new anticancer agents (Ismail et al., 2014).

properties

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S2/c1-12-8-13(2)15(4)18(14(12)3)26(22,23)19-9-17(10-19)25(20,21)11-16-6-5-7-24-16/h5-8,17H,9-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKBRSXWMIKCAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)

![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)